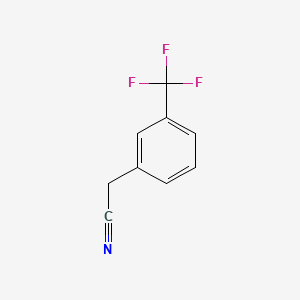

3-(Trifluoromethyl)phenylacetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIYKSLWXLFGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044617 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzeneacetonitrile, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2338-76-3 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Trifluoromethylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3-(Trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TRIFLUOROMETHYLPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3BI56GK28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Trifluoromethyl)phenylacetonitrile CAS number and properties

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylacetonitrile

Introduction

This compound, also known as 3-(Trifluoromethyl)benzyl cyanide, is an important fluorinated building block in organic synthesis.[1][2] Its unique electronic and steric properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the development of various biologically active molecules and advanced materials.[2] This document provides a comprehensive overview of its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its key applications for researchers and professionals in drug development and materials science.

Chemical Identity and Properties

The fundamental identifiers and physical properties of this compound are summarized below. It is typically a colorless to pale yellow or yellow-brown liquid.[2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 2338-76-3[5][6][7] |

| IUPAC Name | 2-[3-(Trifluoromethyl)phenyl]acetonitrile[7] |

| Molecular Formula | C₉H₆F₃N[2][6][7] |

| Molecular Weight | 185.15 g/mol [5][6][8] |

| Linear Formula | CF₃C₆H₄CH₂CN[5][9] |

| InChI Key | JOIYKSLWXLFGGR-UHFFFAOYSA-N[5][9] |

| SMILES String | FC(F)(F)c1cccc(CC#N)c1[5][9] |

| EC Number | 219-053-8[5][9] |

| MDL Number | MFCD00001913[2][5][10] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to almost colorless clear liquid[1][2] |

| Purity | ≥94% to >98.0% (GC)[1][2][4] |

| Boiling Point | 92-93 °C at 4 mmHg[2][5][9] |

| Density | 1.187 g/mL at 25 °C[5][9] |

| Refractive Index | n20/D 1.4565[5][9] |

| Flash Point | 49 °C (120.2 °F) - closed cup[5] |

Safety and Handling

This compound is a flammable liquid and vapor.[1][11] It is harmful if swallowed, in contact with skin, or if inhaled.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[11]

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

|---|---|---|

| Flammable Liquids | H226 | Flammable liquid and vapor[1][5] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[5] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[5] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[5] |

| Skin Irritation | H315 | Causes skin irritation[5][11] |

| Eye Irritation | H319 | Causes serious eye irritation[5][11] |

| STOT - Single Exposure | H335 | May cause respiratory irritation[5][11] |

Pictograms: GHS02 (Flame), GHS07 (Exclamation mark)[5]

Handling and Storage:

-

Personal Protective Equipment (PPE): Use of eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) is recommended.[5]

-

Precautions: Avoid breathing vapors, mist, or gas.[1] Do not get in eyes, on skin, or on clothing.[11] Keep away from open flames, hot surfaces, and sources of ignition.[11] Use only non-sparking tools and take precautionary measures against static discharges.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1][11] The recommended storage temperature is between 2°C and 8°C.[2]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium cyanide.[3]

Objective: To synthesize this compound.

Materials:

-

3-(Trifluoromethyl)benzyl chloride (also referred to as 2,3-trifluoromethylbenzyl chloride in some sources) (235 g)[3]

-

Sodium cyanide (61.7 g)[3]

-

Triethylbenzylammonium chloride (2.5 g)[3]

-

Water (112 g + 100 g for washing)[3]

-

5% Sodium hypochlorite solution[3]

Equipment:

-

500 mL three-necked flask

-

250 mL beaker

-

Stirring apparatus

-

Heating mantle

-

Dropping funnel

-

Apparatus for distillation under reduced pressure

-

HPLC for reaction monitoring

Procedure:

-

Preparation of Sodium Cyanide Solution: In a 250 mL beaker, add 61.7 g of sodium cyanide to 112 g of water. Stir for 2 hours until the sodium cyanide is completely dissolved.[3]

-

Reaction Setup: To a 500 mL three-necked flask, add 235 g of 3-(trifluoromethyl)benzyl chloride and 2.5 g of triethylbenzylammonium chloride.[3]

-

Reaction Initiation: Heat the mixture in the three-necked flask to 60°C.[3]

-

Addition of Reactant: Slowly add the prepared aqueous sodium cyanide solution dropwise to the flask, maintaining the reaction temperature between 55-65°C.[3]

-

Reaction Completion: After the addition is complete, maintain the reaction temperature at 60°C for 8 hours. Monitor the reaction by taking samples for HPLC analysis to ensure the mass fraction of the starting material, 3-(trifluoromethyl)benzyl chloride, is less than 0.5%.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.[3]

-

Washing: The aqueous layer is washed twice with 50 g of water. The aqueous layers are then combined and treated with a 5% sodium hypochlorite solution.[3]

-

Purification: The organic layer (oil layer) is purified by distillation under reduced pressure. Collect the fraction at 94-97°C at -0.095 MPa to yield the final product.[3]

Expected Yield: Approximately 204 g (91% yield) with a purity of ≥94.0%.[3]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in several fields due to the influence of the trifluoromethyl group, which can enhance properties like metabolic stability, lipophilicity, and binding affinity of target molecules.

-

Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals, particularly for developing novel anti-inflammatory and analgesic drugs.[2] Its structure is integral for designing drug candidates that require specific electronic and steric characteristics.[2]

-

Agrochemicals: The compound is used in the formulation of modern agrochemicals, contributing to the efficacy of pesticides and herbicides.[2]

-

Materials Science: In materials science, it is utilized for creating advanced polymers and coatings.[2] The trifluoromethyl group imparts desirable properties such as increased thermal stability and hydrophobicity, making the resulting materials suitable for high-performance applications.[2]

-

Chemical Synthesis: More broadly, it is used in various chemical synthesis studies as a versatile intermediate.[3][5]

References

- 1. This compound | 2338-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Trifluoromethylbenzylcyanide | 2338-76-3 [chemicalbook.com]

- 4. This compound [yajiachem.cn]

- 5. This compound 97 2338-76-3 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2338-76-3|this compound|BLD Pharm [bldpharm.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylacetonitrile: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenylacetonitrile, a key building block in medicinal chemistry and materials science. This document outlines its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization into biologically active molecules.

Core Compound Data

This compound, also known as 3-(trifluoromethyl)benzyl cyanide, is a versatile chemical intermediate. The presence of the trifluoromethyl group significantly influences its electronic properties, enhancing its utility in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆F₃N | [1][2] |

| Molecular Weight | 185.15 g/mol | [1][2] |

| CAS Number | 2338-76-3 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 92-93 °C at 4 mmHg | [3] |

| Density | 1.187 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4565 | [3] |

| SMILES | FC(F)(F)c1cccc(CC#N)c1 | [3] |

| InChI Key | JOIYKSLWXLFGGR-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A common laboratory and industrial scale synthesis of this compound involves the nucleophilic substitution of 3-(trifluoromethyl)benzyl halide with a cyanide salt. A detailed protocol is provided below.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)benzyl Chloride

This procedure describes the synthesis of this compound from 3-(trifluoromethyl)benzyl chloride and sodium cyanide.

Materials:

-

3-(Trifluoromethyl)benzyl chloride

-

Sodium cyanide (NaCN)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium cyanide in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

The phase-transfer catalyst is added to the aqueous sodium cyanide solution.

-

A solution of 3-(trifluoromethyl)benzyl chloride in dichloromethane is added dropwise to the stirred biphasic mixture at room temperature.

-

The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Application in the Synthesis of Biologically Active Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with interesting biological activities. One notable application is in the preparation of pyrazole derivatives, which are scaffolds found in numerous pharmaceuticals.

Experimental Protocol: Synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

This protocol details the synthesis of a pyrazole derivative from this compound.

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

Procedure:

-

To a solution of this compound in ethanol, add hydrazine hydrate.

-

The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to induce crystallization.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to afford 3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Relevance in Drug Discovery: Link to COX-2 Inhibition

The trifluoromethylphenyl pyrazole scaffold, synthesized from precursors like this compound, is a core component of several selective cyclooxygenase-2 (COX-2) inhibitors. A prominent example is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).

The mechanism of action of COX-2 inhibitors involves the interruption of the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

References

The Strategic Synthesis of 3-(Trifluoromethyl)phenylacetonitrile: A Cornerstone for Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 27, 2025 – The trifluoromethyl group is a critical pharmacophore in modern drug design, imparting enhanced metabolic stability, lipophilicity, and binding affinity to active pharmaceutical ingredients (APIs). A key building block for the introduction of this moiety is 3-(Trifluoromethyl)phenylacetonitrile. This technical guide provides a comprehensive overview of its synthesis, applications in drug development with a focus on the synthesis of the anti-inflammatory drugs Celecoxib and Leflunomide, and the biological pathways they modulate.

Synthesis of this compound: A Robust and Scalable Process

The primary and most industrially viable method for the synthesis of this compound involves the nucleophilic substitution of a 3-(trifluoromethyl)benzyl halide with a cyanide salt. This reaction is typically carried out under phase-transfer catalysis to facilitate the reaction between the aqueous cyanide solution and the organic halide.

A common starting material is 3-(trifluoromethyl)benzyl chloride, which can be prepared from trifluoromethylbenzene through chloromethylation.[1] The subsequent cyanation reaction is efficient and high-yielding.

Experimental Protocol: Cyanation of 3-(Trifluoromethyl)benzyl Chloride[1]

Materials:

-

3-(Trifluoromethyl)benzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)

-

Water

-

Organic solvent (e.g., toluene or dichloromethane)

Procedure:

-

An aqueous solution of sodium cyanide is prepared.

-

3-(Trifluoromethyl)benzyl chloride and the phase-transfer catalyst are dissolved in an organic solvent.

-

The aqueous sodium cyanide solution is added to the organic phase with vigorous stirring.

-

The reaction mixture is heated to a specified temperature (typically 55-70°C) and maintained for several hours.

-

Reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).

-

Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)benzyl chloride | [1] |

| Reagent | Sodium Cyanide | [1] |

| Catalyst | Triethylbenzylammonium chloride | [1] |

| Reaction Temperature | 55-65°C | [1] |

| Reaction Time | 8 hours | [1] |

| Yield | 91% | [1] |

Table 1: Quantitative Data for the Synthesis of this compound

Application as a Building Block in Drug Synthesis

This compound is a versatile intermediate in the synthesis of a variety of pharmaceuticals, particularly those requiring a trifluoromethylphenyl moiety.[2] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings.

Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.[3] While not a direct reaction, this compound is a logical precursor to the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. The synthesis of this dione typically involves the Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate.[4] The trifluoroacetate itself can be derived from trifluoroacetic acid, for which trifluoromethyl-containing precursors are essential.

Conceptual Synthetic Pathway to a Key Celecoxib Intermediate:

Caption: Conceptual pathway from this compound to Celecoxib.

The COX-2 Signaling Pathway and Celecoxib's Mechanism of Action

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes by phospholipase A2.[5] The cyclooxygenase-2 (COX-2) enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever.[5][6] Celecoxib selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins.[5]

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Synthesis of Leflunomide

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis.[7] A key intermediate in its synthesis is 4-(trifluoromethyl)aniline.[7][8] While multiple routes exist for the synthesis of this aniline, a plausible pathway from this compound would involve chemical transformations of the nitrile and rearrangement of the substitution pattern on the aromatic ring, a complex but feasible multi-step process for medicinal chemists. A more direct industrial route often starts with p-chlorobenzotrifluoride.[9] However, for the purpose of demonstrating the utility of the core building block, a conceptual pathway is presented. Leflunomide is then synthesized by the acylation of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride.[7][8]

Conceptual Synthetic Pathway to Leflunomide:

Caption: Conceptual pathway from this compound to Leflunomide.

The Dihydroorotate Dehydrogenase (DHODH) Pathway and Leflunomide's Mechanism of Action

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][7] This pathway is crucial for the synthesis of DNA and RNA. Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases, are highly dependent on this pathway. By inhibiting DHODH, teriflunomide depletes the pool of pyrimidines, leading to cell cycle arrest and a reduction in the proliferation of pathogenic immune cells.[7][10][11]

Caption: DHODH pathway and the inhibitory action of Leflunomide's active metabolite.

Conclusion

This compound is a pivotal building block in the synthesis of complex pharmaceutical molecules. Its efficient and scalable synthesis provides a reliable source for introducing the trifluoromethylphenyl moiety, which is crucial for the development of drugs with improved pharmacological profiles. The examples of Celecoxib and Leflunomide highlight the strategic importance of this intermediate in creating targeted therapies for inflammatory and autoimmune diseases. Understanding the synthesis of this key building block and the biological pathways of the drugs derived from it is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 10. DHODH modulates immune evasion of cancer cells via CDP-Choline dependent regulation of phospholipid metabolism and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylacetonitrile for Researchers and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylacetonitrile, a versatile fluorinated organic compound, is a key building block in the synthesis of a wide range of molecules for the pharmaceutical, agrochemical, and materials science industries. Its trifluoromethyl group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable synthon for the design of novel compounds with improved biological activity and material properties. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, complete with detailed experimental protocols and data presented for easy reference.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with some suppliers providing higher grades. It is generally supplied as a colorless to pale yellow liquid. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 199192 | 97% | 10g, 50g |

| Santa Cruz Biotechnology | sc-260170 | Not specified | 5g, 25g |

| Apollo Scientific | PC7710 | >94% | 5g, 25g, 100g |

| BLD Pharm | BD139712 | ≥97% | 5g, 25g, 100g |

| Chem-Impex | 05321 | ≥98% (GC) | 5g, 25g, 100g, 500g |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 2338-76-3 | [1][2][3][4] |

| Molecular Formula | C₉H₆F₃N | [1][2][3] |

| Molecular Weight | 185.15 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 92-93 °C at 4 mmHg | [2] |

| Density | 1.187 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4565 | [2] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [2] |

Synthesis of this compound

There are several established synthetic routes to this compound. The choice of a particular method often depends on the availability of starting materials, scalability, and desired purity. Two common methods are detailed below.

Method 1: Cyanation of 3-(Trifluoromethyl)benzyl Halide

This is a widely used and straightforward method for the synthesis of this compound. It involves the nucleophilic substitution of a halide (typically bromide or chloride) with a cyanide salt.

Experimental Protocol:

-

Preparation of Sodium Cyanide Solution: In a well-ventilated fume hood, dissolve sodium cyanide (1.25 eq) in deionized water.

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-(Trifluoromethyl)benzyl bromide (1.0 eq) and a phase-transfer catalyst such as triethylbenzylammonium chloride (0.01 eq).

-

Reaction Execution: Heat the mixture to 60-70°C with vigorous stirring. Slowly add the sodium cyanide solution to the reaction mixture over a period of 1-2 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Method 2: Sandmeyer-type Reaction from 3-Aminophenylacetonitrile

An alternative route involves a Sandmeyer-type reaction starting from an amino-substituted precursor. This multi-step synthesis can be advantageous if the starting aniline is readily available.

References

Spectroscopic Profile of 3-(Trifluoromethyl)phenylacetonitrile: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its characterization.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2338-76-3 | [2] |

| Molecular Formula | C₉H₆F₃N | [2] |

| Molecular Weight | 185.15 g/mol | [2] |

| Boiling Point | 92-93 °C at 4 mmHg | [2] |

| Density | 1.187 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4565 | [2] |

Spectroscopic Data

This section presents the available spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F-NMR (375 MHz, CDCl₃): The presence of the trifluoromethyl group makes ¹⁹F-NMR a critical technique for the characterization of this molecule. Specific data on the fluorine spectrum is not currently available in the public domain literature searched.

Infrared (IR) Spectroscopy

Detailed experimental IR spectroscopic data for this compound is not available in the reviewed literature. However, analysis of the related isomer, 4-(Trifluoromethyl)phenylacetonitrile, reveals characteristic vibrational modes that can be anticipated for the 3-isomer. Key expected absorptions would include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C≡N stretching (nitrile): ~2250 cm⁻¹

-

C-F stretching (trifluoromethyl): Strong absorptions in the 1350-1100 cm⁻¹ region.

-

C-H bending (aromatic): Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound, including fragmentation patterns, was not found in the available search results. The molecular ion peak (M⁺) would be expected at m/z 185.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, the following protocols, reported for the closely related isomer 4-(Trifluoromethyl)phenylacetonitrile , can be considered as a strong reference for experimental setup.

NMR Spectroscopy (Referenced from 4-isomer)

-

Instrumentation: A BRUKER TPX-400 FT-NMR spectrometer was used.

-

Solvent: Spectra were recorded in deuterated chloroform (CDCl₃).

-

Referencing: All signals were referenced to tetramethylsilane (TMS).

-

Data Acquisition: ¹H and ¹³C NMR spectra were acquired using standard pulse sequences.

FT-IR Spectroscopy (Referenced from 4-isomer)

-

Instrumentation: A Perkin-Elmer 180 spectrometer was utilized.

-

Spectral Range: The spectrum was recorded in the range of 4000–400 cm⁻¹.

-

Resolution: The spectral resolution was ≥2 cm⁻¹.

-

Sample Preparation: The sample was analyzed as a neat liquid.

Workflow and Data Analysis

The general workflow for the spectroscopic characterization of a chemical compound like this compound involves a multi-technique approach to ensure unambiguous identification and structural confirmation.

The logical relationship for confirming the chemical structure through spectroscopy involves integrating data from various techniques.

References

An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)phenylacetonitrile (CAS No. 2338-76-3), a key reagent in various chemical syntheses. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₃N | [1][2] |

| Molecular Weight | 185.15 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 92-93 °C at 4 mmHg; 131-132 °C at 20 mmHg | [3] |

| Density | 1.187 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4565 | [3] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [4] |

| Purity | >98.0% (GC) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor.[3] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning [3]

Experimental Protocols for Safe Handling

The following protocols provide detailed methodologies for the safe handling, storage, use, and disposal of this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[6]

-

Skin and Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[5][6]

-

Respiratory Protection: If working in a poorly ventilated area or when the generation of vapors is likely, use a vapor respirator with an appropriate filter (e.g., type ABEK (EN14387)).[3]

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[5] Local exhaust ventilation is recommended to control the emission of vapors at the source.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5]

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[4] Do not induce vomiting.

-

If on Skin: Take off immediately all contaminated clothing and wash it before reuse.[4] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[5]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] Call a POISON CENTER or doctor.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[5]

Spill and Leak Procedures

-

Personal Precautions: Use personal protective equipment as outlined in section 3.1. Keep unnecessary personnel away from the spill area.

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleaning: Absorb the spilled material with an inert absorbent material (e.g., dry sand, earth, sawdust). Collect the absorbed material and place it in a suitable, closed container for disposal.

Disposal Considerations

-

Waste Disposal: This material and its container must be disposed of as hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant.[4][7] Do not allow the product to enter drains.[6]

-

Contaminated Packaging: Dispose of as unused product.[6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. 3-(トリフルオロメチル)フェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 2338-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)phenylacetonitrile, a colorless to pale yellow liquid, is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group at the meta position of the phenyl ring significantly influences the molecule's electronic properties, enhancing both its reactivity and stability under specific conditions.[1] This guide provides a comprehensive overview of the chemical and physical properties, reactivity, stability, and handling of this compound, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

This compound is characterized by its unique combination of a nitrile functional group and a trifluoromethyl-substituted aromatic ring. These features impart specific properties that are crucial for its application in organic synthesis. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₃N | [2][3] |

| Molecular Weight | 185.15 g/mol | [2][3] |

| CAS Number | 2338-76-3 | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 92-93 °C at 4 mmHg | [4] |

| Density | 1.187 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4565 | [4] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [4] |

| Solubility | Insoluble in water | |

| Storage Temperature | Room temperature, in a dry, well-ventilated place | [5] |

Reactivity

The reactivity of this compound is primarily centered around the nitrile group and the benzylic protons. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the benzylic protons, facilitating deprotonation and subsequent reactions at the alpha-carbon. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Caption: Key reaction pathways of this compound.

Hydrolysis

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. The reaction outcome can be controlled by the choice of reagents and reaction conditions.

Reduction

The nitrile group is readily reduced to a primary amine, 2-(3-(Trifluoromethyl)phenyl)ethanamine, using common reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This transformation is a valuable step in the synthesis of various biologically active molecules.

Alkylation

The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, making deprotonation with a suitable base and subsequent alkylation a facile process. However, care must be taken to control the reaction conditions to avoid over-alkylation.[6]

Stability and Degradation

This compound is a stable compound under standard storage conditions. It should be stored in a tightly sealed container in a dry and well-ventilated area, away from heat and ignition sources.

The trifluoromethyl group is known for its high stability and resistance to degradation. However, trifluoromethyl-substituted aromatic compounds can undergo degradation under specific environmental conditions.

-

Photodegradation: Exposure to sunlight can lead to the degradation of trifluoromethylated aromatic compounds, potentially forming trifluoroacetic acid as a terminal product.

-

Biodegradation: While generally resistant to microbial degradation, some microorganisms may be capable of transforming trifluoromethylated compounds, although this process is typically slow. The complete mineralization of the trifluoromethyl group is challenging.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-(trifluoromethyl)benzyl chloride with sodium cyanide.

Caption: Experimental workflow for the synthesis of the target compound.

Protocol:

-

Preparation of Sodium Cyanide Solution: In a 250 mL beaker, dissolve 61.7 g of sodium cyanide in 112 g of water with stirring for 2 hours until complete dissolution.

-

Reaction Setup: To a 500 mL three-necked flask, add 235 g of 3-(trifluoromethyl)benzyl chloride and 2.5 g of triethylbenzylammonium chloride.

-

Reaction: Heat the mixture to 60°C. Slowly add the prepared aqueous sodium cyanide solution dropwise while maintaining the temperature between 55-65°C. After the addition is complete, maintain the reaction temperature at 60°C for 8 hours. Monitor the reaction by HPLC to ensure the mass fraction of 3-(trifluoromethyl)benzyl chloride is less than 0.5%.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate. The aqueous layer is washed twice with 50 g of water. The combined aqueous layers are treated with a 5% sodium hypochlorite solution.

-

Purification: The organic layer is distilled under reduced pressure (-0.095 MPa), and the fraction collected at 94-97 °C is the desired product, this compound. This procedure typically yields around 204 g of the product with a purity of ≥94.0% (yield of 91%).

Hydrolysis to 3-(Trifluoromethyl)phenylacetic acid

Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol, dioxane).

-

Reaction: Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture. If using a basic hydrolysis, acidify the mixture with a strong acid to precipitate the carboxylic acid. If using an acidic hydrolysis, neutralize the excess acid and extract the product with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Reduction to 2-(3-(Trifluoromethyl)phenyl)ethanamine

Protocol (General Procedure using LiAlH₄):

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether, THF) in a round-bottom flask.

-

Reaction: Cool the suspension in an ice bath. Slowly add a solution of this compound in the same dry solvent dropwise. After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC or GC.

-

Work-up: Carefully quench the reaction by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Purification: Filter the resulting solid and wash it with the ether solvent. Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved by distillation or by forming a salt and recrystallizing.

α-Alkylation

Protocol (General Phase-Transfer Catalysis Procedure): [6]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add this compound, 50% aqueous sodium hydroxide, and a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[6]

-

Reaction: Cool the mixture in a water bath. Add the alkylating agent (e.g., ethyl bromide) dropwise while maintaining the temperature between 28-35 °C.[6] After the addition is complete, continue stirring for 2 hours.

-

Work-up: Add water to the reaction mixture and extract with an organic solvent.

-

Purification: Wash the organic layer, dry it, and purify the product by distillation.[6]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Table 2: Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |

| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H319: Causes serious eye irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.

Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients and agrochemicals. Its reactivity is dominated by the nitrile group and the acidic benzylic protons, allowing for a range of chemical transformations. While the trifluoromethyl group imparts enhanced stability to the molecule, it also contributes to its likely persistence in the environment. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and fluorinated motifs has become a paramount strategy in contemporary drug discovery and development. Among these, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on a molecule's physicochemical and pharmacokinetic properties.[1][2] Its introduction can dramatically enhance metabolic stability, modulate lipophilicity and acidity (pKa), and improve target binding affinity, ultimately leading to more effective and safer therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the role of trifluoromethylated compounds in medicinal chemistry, detailing their synthesis, properties, and applications, with a focus on quantitative data, experimental protocols, and the illustration of key biological pathways.

The Physicochemical Impact of the Trifluoromethyl Group

The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1] These characteristics impart a range of desirable attributes to a parent molecule.

Lipophilicity (LogP)

The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch π value of +0.88.[1] This increased lipophilicity can enhance a drug's ability to cross biological membranes, which is crucial for absorption and distribution to the site of action.[3] However, the effect of trifluorination on lipophilicity is context-dependent and can be influenced by the overall molecular structure.[4][5]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6] The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This "metabolic blocking" can significantly increase a drug's half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile.[6]

Electronic Effects and pKa

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the acidity or basicity (pKa) of nearby functional groups.[7] This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and interaction with its biological target.[8]

Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

The following tables summarize the quantitative impact of the trifluoromethyl group on key physicochemical and pharmacokinetic parameters for selected drug analogues.

| Compound Pair | Change in Lipophilicity (ΔlogP) | Reference |

| Toluene vs. Trifluorotoluene | +0.62 | [4] |

| Aniline vs. 3-(Trifluoromethyl)aniline | +0.95 | [4] |

| Phenol vs. 4-(Trifluoromethyl)phenol | +0.81 | [4] |

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |

| Methyl-substituted Picornavirus Inhibitor | < 15 | > 46.2 | [9] |

| Trifluoromethyl -substituted Picornavirus Inhibitor | > 60 | < 11.5 | [9] |

| N-CH₃ Azole | 25 | 27.7 | [10] |

| N-CF₃ Azole | > 180 | < 3.9 | [10] |

| Drug | Bioavailability (%) | Elimination Half-life (t½) (hours) | Reference |

| Fluoxetine (Prozac) | 60-80 | 24-72 (acute), 96-144 (chronic) | [11] |

| Paroxetine (Non-CF₃ SSRI) | ~50 | 21 | [12] |

| Celecoxib (Celebrex) | 22-40 | 11 | [13] |

| Rofecoxib (Vioxx) | 93 | 17 | [13] |

Experimental Protocols

Detailed methodologies for the synthesis of key trifluoromethylated compounds and for the determination of critical physicochemical properties are provided below.

Synthesis of Trifluoromethylated Compounds

Synthesis of Celecoxib:

A common synthesis route to Celecoxib involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate, followed by cyclization with 4-sulfamoylphenylhydrazine.

-

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. To a solution of sodium methoxide in methanol, add 4-methylacetophenone and ethyl trifluoroacetate. Reflux the mixture, then cool and acidify with hydrochloric acid to precipitate the product.

-

Step 2: Synthesis of Celecoxib. Reflux the product from Step 1 with 4-sulfamoylphenylhydrazine hydrochloride in ethanol. Cool the reaction mixture to crystallize Celecoxib.

Synthesis of Fluoxetine:

The synthesis of Fluoxetine can be achieved through various routes, one of which involves the reduction of a ketone precursor followed by a nucleophilic aromatic substitution.

-

Step 1: Reduction of 3-chloro-1-phenylpropan-1-one. Reduce the ketone with a suitable reducing agent like sodium borohydride in an appropriate solvent to yield 3-chloro-1-phenylpropan-1-ol.

-

Step 2: Amination. React the alcohol from Step 1 with methylamine to substitute the chloride and form 3-(methylamino)-1-phenylpropan-1-ol.

-

Step 3: O-Arylation. React the product from Step 2 with 4-chlorobenzotrifluoride in the presence of a base to yield Fluoxetine.

Synthesis of Efavirenz:

The synthesis of Efavirenz involves the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone.

-

Step 1: Formation of the Ketoaniline. Start with 4-chloroaniline and protect the amine group. Then, perform a reaction to introduce the trifluoroacetyl group.

-

Step 2: Chiral Acetylide Addition. React the ketoaniline with lithium cyclopropylacetylide in the presence of a chiral ligand to introduce the cyclopropylacetylene group with the correct stereochemistry.

-

Step 3: Cyclization. Deprotect the amine and cyclize the intermediate to form the benzoxazinone ring of Efavirenz.

Synthesis of Apalutamide:

The synthesis of Apalutamide involves the construction of the thiohydantoin core and subsequent coupling reactions.

-

Step 1: Thiohydantoin Formation. React an appropriate amino acid derivative with an isothiocyanate to form the thiohydantoin ring.

-

Step 2: Coupling with the Pyridine Moiety. Couple the thiohydantoin with a functionalized pyridine derivative containing the trifluoromethyl group.

-

Step 3: Final Amide Formation. React the intermediate with 4-amino-2-fluorobenzoic acid, followed by methylation to yield Apalutamide.

Synthesis of Sitagliptin:

A key step in the synthesis of Sitagliptin is the asymmetric hydrogenation of an enamine precursor.

-

Step 1: Condensation. Condense a β-keto ester with a trifluoromethyl-containing amine to form an enamine.

-

Step 2: Asymmetric Hydrogenation. Perform an asymmetric hydrogenation of the enamine using a chiral rhodium catalyst to establish the desired stereocenter.

-

Step 3: Final Modifications. Convert the resulting β-amino ester to the final triazolopiperazine structure of Sitagliptin.

Measurement of Physicochemical Properties

Determination of LogP (Shake-Flask Method):

-

Prepare a saturated solution of the compound in n-octanol.

-

Prepare a saturated solution of the compound in water.

-

Mix equal volumes of the two saturated solutions in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration):

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water, methanol-water mixture).

-

Place the solution in a beaker with a pH electrode and a magnetic stirrer.

-

Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by trifluoromethylated drugs and a typical experimental workflow.

Conclusion

The trifluoromethyl group has proven to be an invaluable tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, modulate lipophilicity and pKa, and improve biological activity has led to the development of numerous successful drugs across a wide range of therapeutic areas.[14] A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers, scientists, and drug development professionals to continue to leverage the power of trifluoromethylation in the design of the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoxetine - Wikipedia [en.wikipedia.org]

- 12. Fluoxetine versus other types of pharmacotherapy for depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Cornerstone of Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in contemporary molecular design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of a diverse range of compounds. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the trifluoromethyl group and its multifaceted roles in drug discovery and materials science. By leveraging its unique electronic and steric characteristics, researchers can enhance metabolic stability, modulate lipophilicity and bioavailability, and increase binding affinity to biological targets. This document details key experimental protocols for the synthesis and evaluation of trifluoromethylated compounds and presents quantitative data to facilitate informed decision-making in molecular design strategies.

Introduction

The introduction of fluorine and fluorinated motifs into organic molecules has revolutionized the fields of medicinal chemistry, agrochemistry, and materials science.[1] Among these, the trifluoromethyl group stands out for its potent ability to modulate a molecule's properties.[2] Its strong electron-withdrawing nature, coupled with its moderate steric bulk and high lipophilicity, allows for the fine-tuning of electronic and physical characteristics to optimize for specific applications.[3][4] This guide will explore the core attributes of the CF₃ group and provide practical insights into its application in molecular design.

Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique combination of properties to a molecule, primarily driven by the high electronegativity of fluorine atoms. These properties are crucial for its broad utility in molecular design.

Electronic Effects

The CF₃ group is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I). This significantly influences the electron density of the molecule, impacting acidity, basicity, and reactivity.[5] The electronic influence is quantitatively described by Hammett constants.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 |

| -Cl | 0.37 | 0.22 |

| -CF₃ | 0.43 - 0.44 | 0.54 - 0.57 |

| -CN | 0.61 | 0.65 |

| -NO₂ | 0.71 | 0.81 |

| Data sourced from multiple references.[6][7][8][9][10] |

Steric and Conformational Effects

The trifluoromethyl group is sterically larger than a hydrogen atom and is often considered to be intermediate in size between a methyl and an isopropyl group.[11] Its van der Waals radius influences molecular conformation and can play a critical role in binding interactions with biological targets.

Table 2: Van der Waals Radii of Common Functional Groups

| Group | Van der Waals Radius (Å) |

| Hydrogen (H) | 1.20 |

| Fluorine (F) | 1.47 |

| Methyl (CH₃) | 2.00 |

| Trifluoromethyl (CF₃) | ~2.7 |

| Data sourced from multiple references.[4] |

Lipophilicity

The CF₃ group is highly lipophilic, which can significantly enhance a molecule's ability to cross biological membranes.[7] This property is quantified by the Hansch lipophilicity parameter (π), where a positive value indicates increased lipophilicity compared to hydrogen.

Table 3: Hansch Lipophilicity Parameter (π)

| Substituent | π Value |

| -H | 0.00 |

| -CH₃ | 0.56 |

| -Cl | 0.71 |

| -CF₃ | 0.88 |

| -Br | 0.86 |

| Data sourced from public chemical databases. |

Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[12][13][14]

Table 4: Bond Dissociation Energies (BDE)

| Bond | BDE (kcal/mol) |

| C-H | ~98 |

| C-C | ~88 |

| C-Cl | ~81 |

| C-F | ~116 |

| Data sourced from multiple references.[12][14][15][16] |

Role in Drug Design and Development

The unique properties of the trifluoromethyl group are strategically exploited in drug design to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates.[][18][19][20]

Improving Pharmacokinetic Properties

-

Metabolic Stability: By replacing a metabolically labile group (e.g., a methyl group) with a CF₃ group, the metabolic hotspot can be blocked, leading to a longer half-life and improved bioavailability.[21]

-

Membrane Permeability: The increased lipophilicity conferred by the CF₃ group can enhance a drug's ability to cross cell membranes, which is crucial for oral absorption and reaching intracellular targets.

Enhancing Pharmacodynamic Properties

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of a molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.[3]

-

Selectivity: The specific steric and electronic properties of the CF₃ group can be used to achieve selective binding to a particular receptor subtype or enzyme isoform.

The following diagram illustrates a general workflow for incorporating the trifluoromethyl group in the drug design process.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethylated compounds.

Synthesis of Trifluoromethylated Arenes using Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent.[22][23][24][25][26]

Protocol:

-

Materials: Aryl iodide, Ruppert-Prakash reagent (TMSCF₃), copper(I) iodide (CuI), potassium fluoride (KF), N,N-dimethylformamide (DMF), round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar).

-

Procedure: a. To a dry round-bottom flask under an inert atmosphere, add the aryl iodide (1.0 equiv), CuI (0.1 equiv), and KF (2.0 equiv). b. Add anhydrous DMF to dissolve the solids. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). g. Upon completion, quench the reaction with aqueous ammonium chloride. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography.[22]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is used to determine the rate of metabolism of a compound by phase I enzymes, primarily cytochrome P450s.[21][27][28][29][30][31][32][33][34]

Protocol:

-

Materials: Test compound, liver microsomes (human, rat, etc.), NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., ice-cold acetonitrile with an internal standard), 96-well plates, incubator, LC-MS/MS system.

-

Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Dilute the stock solution with phosphate buffer to the desired final concentration. c. In a 96-well plate, add the liver microsome suspension. d. Add the test compound solution to the wells and pre-incubate at 37 °C for 5-10 minutes. e. Initiate the reaction by adding the NADPH regenerating system. f. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution. g. Centrifuge the plate to precipitate proteins. h. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. i. Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[29][33]

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP450 isoforms, which is crucial for predicting drug-drug interactions.[1][35][36][37][38]

Protocol:

-

Materials: Test compound, human liver microsomes or recombinant CYP450 enzymes, specific CYP450 probe substrates, NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution, 96-well plates, LC-MS/MS system.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, pre-incubate the liver microsomes or recombinant enzymes with the test compound at various concentrations at 37 °C. c. Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest and the NADPH regenerating system. d. After a defined incubation period, terminate the reaction with a quenching solution. e. Analyze the formation of the metabolite of the probe substrate by LC-MS/MS. f. Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[1][38]

The following diagram illustrates a typical workflow for an in vitro ADMET screening cascade.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in modern molecular design. Its unique combination of electronic, steric, and lipophilic properties provides medicinal chemists and materials scientists with a valuable tool to optimize the performance of their compounds. A thorough understanding of its fundamental characteristics, coupled with the application of robust experimental protocols, is essential for harnessing the full potential of the CF₃ group in the development of novel drugs and advanced materials. The continued development of new synthetic methodologies for the introduction of the trifluoromethyl group will undoubtedly expand its application and impact in the years to come.

References

- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. global.oup.com [global.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. moodle2.units.it [moodle2.units.it]

- 11. researchgate.net [researchgate.net]

- 12. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 13. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 14. Bond dissociation energies from equilibrium studies. Part 3.—D(CF3—Cl), D(C2F5—Cl) and the enthalpy of formation of CF3Cl - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 18. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. benchchem.com [benchchem.com]

- 23. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]

- 25. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 26. researchgate.net [researchgate.net]

- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 28. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 29. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. protocols.io [protocols.io]

- 32. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 33. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 34. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 35. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 36. lnhlifesciences.org [lnhlifesciences.org]

- 37. criver.com [criver.com]

- 38. enamine.net [enamine.net]

Methodological & Application

Application Notes: 3-(Trifluoromethyl)phenylacetonitrile in the Synthesis of the Mesoionic Insecticide Triflumezopyrim

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylacetonitrile is a versatile chemical intermediate, valued in both pharmaceutical and agrochemical research for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioactivity.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the novel mesoionic insecticide, Triflumezopyrim. Triflumezopyrim is a potent agent for controlling rice planthoppers and other sucking insects, acting as an inhibitor of the nicotinic acetylcholine receptor (nAChR).[2][3][4]

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process beginning with the hydrolysis of this compound to 3-(trifluoromethyl)phenylacetic acid. This key intermediate is then converted to 2-[3-(trifluoromethyl)phenyl]malonic acid, a direct precursor to the final cyclization step to form Triflumezopyrim.

Caption: Synthetic pathway from this compound to Triflumezopyrim.

Experimental Protocols

Step 1: Hydrolysis of this compound to 3-(Trifluoromethyl)phenylacetic Acid

This protocol is a standard acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) with a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(trifluoromethyl)phenylacetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 2: Synthesis of 2-[3-(Trifluoromethyl)phenyl]malonic Acid

This procedure outlines the conversion of 3-(trifluoromethyl)phenylacetic acid to the corresponding malonic acid derivative. This is a key intermediate in the synthesis of Triflumezopyrim.[5]

Materials:

-

3-(Trifluoromethyl)phenylacetic acid

-

Thionyl chloride

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-